2,6-Dimethyl-3,4-dihydroquinolin-3-one
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Overview
Description
2,6-Dimethyl-3,4-dihydroquinolin-3-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has shown potential in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3,4-dihydroquinolin-3-one can be achieved through various methods. One common approach involves the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction and N-furoylation processes . The structure of the compound is fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3,4-dihydroquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like Zn/AcOH or triphenylphosphine . Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities and properties .
Scientific Research Applications
2,6-Dimethyl-3,4-dihydroquinolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of gluconate 2-dehydrogenase and possesses antiallergic, antiasthmatic, and antiarthritic properties.
Medicine: It is being explored for its potential use in anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator therapies.
Industry: The compound is used in the production of new materials and as a precursor for more complex molecules with bio-utilities.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3,4-dihydroquinolin-3-one involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of gluconate 2-dehydrogenase, which plays a role in various metabolic processes . The compound’s antiallergic, antiasthmatic, and antiarthritic effects are likely due to its ability to modulate immune responses and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-Dihydroxyquinoline: Exhibits unique biological activities and is produced by various animals and bacterial species.
Uniqueness
2,6-Dimethyl-3,4-dihydroquinolin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,6-dimethyl-4H-quinolin-3-one |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)6-11(13)8(2)12-10/h3-5H,6H2,1-2H3 |
InChI Key |
KUOCDFRDTQKFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)C2)C |
Origin of Product |
United States |
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